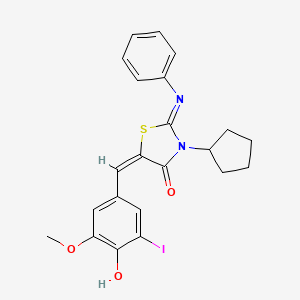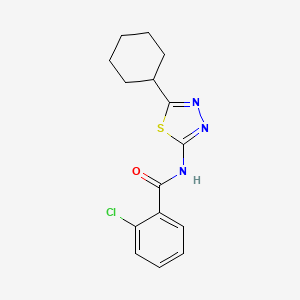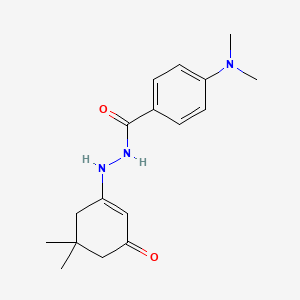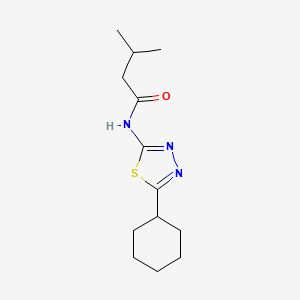![molecular formula C18H14N4S B11099655 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11099655.png)
3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a phenylpropenyl group via a sulfide linkage. The compound’s structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide typically involves multiple steps, starting with the preparation of the triazinoindole core One common method involves the condensation of isatins with thiosemicarbazide to form the triazinoindole scaffold
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core or the phenylpropenyl group.
Substitution: The phenylpropenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted phenylpropenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays, particularly in its ability to interact with biological macromolecules. It has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine
In medicine, (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide has been investigated for its potential therapeutic properties. It has shown activity in preliminary studies against certain cancer cell lines, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of (E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its potential as an enzyme inhibitor may involve the binding to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]Triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in the substituents attached to the core.
Phenylpropenyl derivatives: Compounds with similar phenylpropenyl groups but different core structures.
Uniqueness
(E)-3-Phenyl-2-propenyl (5H-[1,2,4]triazino[5,6-b]indol-3-yl) sulfide is unique due to the combination of the triazinoindole core and the phenylpropenyl group linked via a sulfide bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14N4S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C18H14N4S/c1-2-7-13(8-3-1)9-6-12-23-18-20-17-16(21-22-18)14-10-4-5-11-15(14)19-17/h1-11H,12H2,(H,19,20,22)/b9-6+ |
InChI Key |
NYDDQQMNHIWWDH-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B11099581.png)
![Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, cyclopentylidenamino ester](/img/structure/B11099589.png)
![5-[(Z)-(2-chloro-6-fluorobenzylidene)(oxido)-lambda~5~-azanyl]-3,4,4-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11099590.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11099596.png)




![methyl 2-{4-[(3-methylbutoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11099639.png)

![ethyl (2E)-2-{2-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11099652.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11099660.png)
![4-{[(Octan-2-yloxy)carbonyl]amino}phenyl propanoate](/img/structure/B11099673.png)
